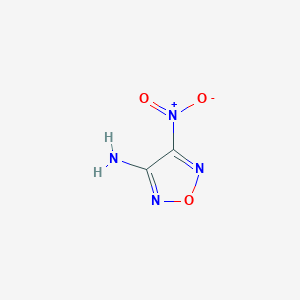

4-Nitro-1,2,5-oxadiazol-3-amine

Description

BenchChem offers high-quality 4-Nitro-1,2,5-oxadiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-1,2,5-oxadiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-nitro-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O3/c3-1-2(6(7)8)5-9-4-1/h(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFURWXQHTZNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337502 | |

| Record name | 4-Nitro-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66328-69-6 | |

| Record name | 4-Nitro-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Nitro-1,2,5-oxadiazol-3-amine (CAS 66328-69-6)

Foreword: A Molecule of Duality

In the landscape of modern chemistry, few molecules present the striking duality of 4-Nitro-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-nitrofurazan (ANF). Bearing the CAS number 66328-69-6, this heterocyclic compound stands at a fascinating intersection of disciplines. To the materials scientist, it is a foundational building block for advanced, high-density energetic materials.[1][2][3] To the medicinal chemist, it represents a scaffold with intriguing potential for targeted therapies, notably in kinase inhibition.[1][2][4] This guide is crafted for the practicing researcher and drug development professional, offering a deep dive into the synthesis, properties, and multifaceted applications of this compelling molecule. We will move beyond simple data recitation to explore the causal relationships between its unique structure and its functional potential, grounded in authoritative scientific literature.

Molecular Identity and Physicochemical Characteristics

4-Nitro-1,2,5-oxadiazol-3-amine is a derivative of the 1,2,5-oxadiazole ring, commonly called a furazan. The structure is characterized by the presence of an electron-donating amine (-NH₂) group and a powerful electron-withdrawing nitro (-NO₂) group on adjacent carbons of the heterocyclic ring.[1] This "push-pull" electronic configuration is fundamental to its reactivity and energetic properties.

The key physicochemical properties are summarized below, providing a quantitative snapshot of the compound.

| Property | Value | Source |

| CAS Number | 66328-69-6 | [4][5] |

| Molecular Formula | C₂H₂N₄O₃ | [2][5] |

| Molecular Weight | 130.06 g/mol | [2][4][5] |

| IUPAC Name | 4-nitro-1,2,5-oxadiazol-3-amine | [2][5] |

| Synonyms | 3-Amino-4-nitrofurazan (ANF), 4-Amino-5-nitrofurazane | [4][5] |

| Density (estimated) | 1.786 g/cm³ | [2] |

| Boiling Point (estimated) | 337.9°C at 760 mmHg | [2] |

| Flash Point (estimated) | 158.1°C | [2] |

| InChI Key | HAFURWXQHTZNTN-UHFFFAOYSA-N | [1][2] |

Synthesis and Manufacturing Considerations

The synthesis of ANF is a critical process that dictates its purity and yield, which are paramount for its subsequent applications. The primary and most studied route involves the controlled oxidation of 3,4-diaminofurazan (DAF).[6][7] This transformation is challenging due to the passivation of the amino groups by the electron-deficient furazan ring, necessitating a potent oxidizing system.[7]

Core Synthesis Pathway: Oxidation of 3,4-Diaminofurazan (DAF)

The oxidation of one amino group on DAF to a nitro group is a nuanced process. A common and effective method utilizes a system of hydrogen peroxide (H₂O₂) in methanesulfonic acid (CH₃SO₃H) with sodium tungstate (Na₂WO₄) as a catalyst.[6][7] The catalyst is crucial for activating the hydrogen peroxide to achieve the desired oxidation.[7]

This reaction is highly exothermic and can produce a significant byproduct, 3,3'-diamino-4,4'-azofuroxide (DAOAF), through the coupling of reaction intermediates.[6][7] Thermal hazard analysis has shown that the step responsible for ANF formation has a high heat release of approximately 599.9 kJ·mol⁻¹, underscoring the need for strict thermal management during industrial-scale production.[6]

Detailed Experimental Protocol (Illustrative)

The following protocol is a synthesized representation based on literature and should be performed only by qualified personnel with appropriate safety measures.

-

Reactor Preparation: To a temperature-controlled jacketed glass reactor, add 35% hydrogen peroxide, methanesulfonic acid, and a catalytic amount of sodium tungstate. Stir the mixture and bring to the target temperature (e.g., 20-25°C).

-

Reagent Addition: Slowly add a pre-prepared solution of 3,4-diaminofurazan (DAF) in methanesulfonic acid to the reactor at a controlled rate (e.g., 1 mL/min) to manage the exothermic reaction.[7]

-

Reaction: Maintain stirring for several hours (e.g., 3.5 hours) after the addition is complete, holding the temperature constant.[7]

-

Work-up: Quench the reaction mixture by pouring it into a large volume of ice water. This will precipitate the solid byproduct (DAOAF).

-

Separation: Filter the mixture to remove the precipitated DAOAF. The desired product, ANF, remains in the aqueous filtrate.

-

Extraction: Extract the filtrate multiple times with a suitable organic solvent, such as dichloromethane.[7]

-

Purification: Combine the organic extracts and concentrate under reduced pressure to yield the crude ANF product, which can be further purified by recrystallization.

Applications in Energetic Materials

ANF is a cornerstone molecule in the synthesis of advanced energetic materials.[1][3] While a capable energetic material in its own right, its primary value lies in its role as a precursor to more complex, higher-performing derivatives. The combination of a high-nitrogen heterocyclic core with an energy-rich nitro group provides a favorable positive heat of formation and a good oxygen balance.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 4-Nitro-1,2,5-oxadiazol-3-amine | 66328-69-6 [smolecule.com]

- 3. Energetic materials based on poly furazan and furoxan structures [html.rhhz.net]

- 4. 4-Nitro-1,2,5-oxadiazol-3-amine | 66328-69-6 | FN117558 [biosynth.com]

- 5. 4-Nitro-1,2,5-oxadiazol-3-amine | C2H2N4O3 | CID 543119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]

- 7. cetjournal.it [cetjournal.it]

An In-depth Technical Guide to the Physical Properties of 3-Amino-4-nitrofurazan (ANF)

Introduction

3-Amino-4-nitrofurazan (ANF) is a pivotal heterocyclic compound that serves as a foundational building block in the synthesis of advanced energetic materials. As a monofurazan derivative, its unique molecular structure, characterized by the juxtaposition of an electron-donating amino group and an electron-withdrawing nitro group on an aromatic furazan ring, imparts a delicate balance of energy and sensitivity. This guide provides a comprehensive technical overview of the core physical properties of ANF, synthesized from field-proven data and experimental insights. It is intended for researchers, chemists, and material scientists engaged in the development of energetic materials, offering a detailed exploration of its synthesis, structure, and characteristic physical behaviors.

Synthesis and Molecular Integrity

The principal and most established route to 3-Amino-4-nitrofurazan is through the selective oxidation of one amino group of its precursor, 3,4-diaminofurazan (DAF).[1] Understanding the nuances of this synthesis is critical, as the reaction conditions directly influence not only the yield but also the safety of the procedure due to its significant exothermic nature.

Synthetic Pathway: Controlled Oxidation

The transformation of DAF to ANF is a chemically sensitive process. The amino groups on the furazan ring are passivated due to the ring's electronic effects, making direct nitration challenging. Consequently, oxidation of a pre-existing amino group is the preferred method. A widely adopted and effective oxidizing system involves the use of hydrogen peroxide (H₂O₂) in conjunction with methanesulfonic acid (CH₃SO₃H) and a sodium tungstate (Na₂WO₄) catalyst.[2]

Causality of Reagent Choice:

-

Hydrogen Peroxide (H₂O₂): Serves as the primary oxidant. Its "green" nature, with water as its primary byproduct, is advantageous, though its decomposition is highly exothermic and must be controlled.

-

Methanesulfonic Acid (CH₃SO₃H): Provides the acidic medium necessary for the reaction to proceed efficiently. It is favored over stronger acids like sulfuric acid in some protocols to achieve milder reaction conditions.[3]

-

Sodium Tungstate (Na₂WO₄): Acts as a crucial catalyst. Tungstate ions form peroxo complexes with H₂O₂, significantly enhancing the oxidizing power of the system and enabling the conversion of the passivated amino group.[1]

A notable challenge in this synthesis is the concurrent formation of a dimeric by-product, 3,3'-diamino-4,4'-azofuroxide (DAOAF), which can complicate purification and reduce the yield of the desired ANF.[1][2]

Diagram 1: Synthesis Workflow for 3-Amino-4-nitrofurazan (ANF)

Caption: Workflow for the synthesis and purification of ANF from DAF.

Experimental Protocol: Laboratory-Scale Synthesis of ANF

This protocol is a self-validating system where successful isolation of a pale-yellow crystalline solid, verifiable by subsequent spectroscopic analysis, confirms the procedure's efficacy.

-

Reactor Preparation: In a temperature-controlled reaction vessel equipped with a stirrer and a dropping funnel, add 43 mL of methanesulfonic acid, 30% hydrogen peroxide, and the sodium tungstate catalyst. Cool the mixture to the desired reaction temperature (e.g., 30°C).

-

Reactant Addition: Dissolve 6.6 g of 3,4-diaminofurazan (DAF) in a minimal amount of methanesulfonic acid. Add this solution to the dropping funnel.

-

Controlled Reaction: Add the DAF solution dropwise to the stirred oxidizing mixture at a controlled rate (e.g., 1 mL/min) to manage the reaction exotherm. The maximum temperature of the synthesis reaction (MTSR) should be carefully monitored and maintained below 55°C to prevent thermal runaway.[2]

-

Reaction Completion: After the addition is complete, continue stirring the mixture for approximately 3.5-6 hours to ensure maximum conversion.[1]

-

Product Quenching & Isolation: Pour the reaction mixture into a beaker containing ice water. This will precipitate the solid by-product, DAOAF.

-

By-product Removal: Filter the aqueous mixture to remove the solid DAOAF. The desired ANF remains dissolved in the filtrate.

-

ANF Extraction: Transfer the filtrate to a separatory funnel and perform multiple extractions with dichloromethane.

-

Final Purification: Combine the organic layers and concentrate them under reduced pressure. Pale yellow crystals of 3-Amino-4-nitrofurazan (ANF) will be obtained.

-

Validation: The final product should be characterized by HPLC to confirm purity and by spectroscopic methods (IR, NMR) to validate its molecular structure.

Spectroscopic and Structural Characterization

Spectroscopic Profile

The structural identity of ANF is confirmed by a combination of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Key Spectroscopic Data for 3-Amino-4-nitrofurazan (ANF)

| Technique | Functional Group | Expected Characteristic Signals |

|---|---|---|

| IR Spectroscopy | N-H Stretch (Amino) | Broad peaks in the range of 3300-3500 cm⁻¹ |

| C=N Stretch (Furazan) | Peaks around 1600-1650 cm⁻¹ | |

| N-O Stretch (Nitro) | Strong, asymmetric and symmetric peaks ~1550 cm⁻¹ and ~1350 cm⁻¹ | |

| ¹H NMR | -NH₂ (Amino) | A broad singlet, chemical shift is solvent-dependent |

| ¹³C NMR | C-NH₂ (Furazan) | Signal for the carbon atom attached to the amino group |

| | C-NO₂ (Furazan) | Signal for the carbon atom attached to the nitro group |

Note: Specific peak values require experimental determination and can vary slightly based on the sample preparation and solvent used.

Protocol: Infrared Spectroscopy Analysis

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix a small amount (~1-2 mg) of dry ANF crystals with ~100-200 mg of spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Recording: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Validation: The resulting spectrum should be compared against a reference or analyzed for the presence of the characteristic absorption bands listed in Table 1, confirming the presence of amino, nitro, and furazan ring functionalities.

Crystallographic and Density Insights

While a definitive single-crystal X-ray diffraction study for pure ANF is not widely published, its density and packing are critical to its energetic properties. Theoretical studies on an ADN/ANF (Ammonium Dinitramide/ANF) cocrystal predict a crystal density of 1.8836 g·cm⁻³ .[3] This high density is a hallmark of energetic materials, arising from the planar nature of the furazan ring and efficient molecular packing through intermolecular interactions like hydrogen bonding.[4] The planarity of the furazan ring system is a key structural feature that facilitates dense crystal packing, which is a fundamental requirement for high-performance energetic materials.[4]

Thermal Properties and Stability

The thermal behavior of ANF is of paramount importance, defining both its operational limits as an energetic material and the safety parameters for its synthesis and handling.

Thermal Decomposition Analysis

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal stability of ANF. A DSC thermogram reveals the temperatures at which melting and decomposition occur, as well as the nature (endothermic or exothermic) of these transitions. For ANF, the decomposition is a significant exothermic event. Studies show a multi-stage decomposition process for reaction mixtures containing ANF, with a secondary decomposition onsetting around 140.4°C.[1]

Diagram 2: Thermal Stability Logic for ANF Synthesis

Caption: Relationship between calorimetric data and thermal risk assessment for ANF synthesis.

Key Thermal Parameters

For the synthesis process, two parameters are critical for safety assessment:

-

Maximum Temperature of Synthesis Reaction (MTSR): This is the highest temperature the reaction mixture would reach if cooling were to fail. For the oxidation of DAF, the MTSR has been established at 55°C.[2]

-

TD24: This is the temperature at which a substance will undergo thermal decomposition over a 24-hour period. For the ANF synthesis mixture, the TD24 is approximately 23°C, indicating limited thermal stability and the potential for runaway reaction even at near-ambient temperatures if not properly controlled.[1][2]

Table 2: Summary of Key Physical Properties of 3-Amino-4-nitrofurazan (ANF)

| Property | Value / Description | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₂H₂N₄O₃ | - | - |

| Molecular Weight | 130.06 g/mol | - | - |

| Appearance | Pale yellow crystals | Visual identification | [1] |

| Calculated Density | 1.8836 g·cm⁻³ (for ADN/ANF cocrystal) | High density is crucial for detonation performance | [3] |

| Thermal Stability | Synthesis MTSR: 55°C | Defines safe operating limits for synthesis | [2] |

| Synthesis TD24: 23°C | Highlights risk of thermal runaway | [2] |

| | Decomposition Onset | Begins exothermically around 140°C |[1] |

Conclusion

3-Amino-4-nitrofurazan is a foundational energetic material whose physical properties are a direct consequence of its unique molecular architecture. Its synthesis via the oxidation of 3,4-diaminofurazan is effective but requires stringent thermal control due to the highly exothermic nature of both the reaction and the product's decomposition. While a definitive crystal structure remains to be published, theoretical and comparative data point towards a high-density material, a prerequisite for high performance. Its characteristic spectroscopic signature allows for unambiguous identification. The data presented in this guide underscore the importance of ANF as a precursor and provide the fundamental physical parameters necessary for its safe handling, further research, and application in the development of next-generation energetic materials.

References

-

Chen, L., Lyu, J., Zhou, J., Liu, M., Guo, Z., & Chen, W. (2025). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360. [Link][1]

-

Chen, L., Lyu, J., Zhou, J., Liu, M., Guo, Z., & Chen, W. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. [Link][2]

-

Zhang, J., et al. (2025). Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′-azofurazan. ResearchGate. [Link][3]

-

Williams, G. & Brill, T.B. (2000). Structures and Chemistry of Amino and Nitro Furazans. Defense Technical Information Center. [Link][4]

Sources

An In-depth Technical Guide to the Molecular Structure of 4-Amino-5-nitrofurazan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of 4-Amino-5-nitrofurazan, a key heterocyclic compound in the field of energetic materials. This document delves into the synthesis, spectroscopic characterization, crystallographic analysis, and quantum chemical insights of this molecule, offering a detailed understanding of its structure-property relationships.

Introduction: The Significance of the Furazan Ring in Energetic Materials

The furazan ring, a five-membered aromatic heterocycle containing two nitrogen and one oxygen atom, is a fundamental building block in the design of high-performance energetic materials.[1] Its inherent planarity and high nitrogen content contribute to desirable properties such as high density and thermal stability.[1] The introduction of amino (-NH₂) and nitro (-NO₂) groups onto the furazan backbone, as in 4-Amino-5-nitrofurazan, further enhances its energetic characteristics, making it a molecule of significant interest for both theoretical and practical applications in this field.

The vicinal arrangement of the amino and nitro groups in 4-Amino-5-nitrofurazan creates a unique electronic environment that profoundly influences its stability and reactivity.[2] This guide will explore the intricacies of its molecular architecture to provide a thorough understanding for researchers engaged in the development of advanced energetic materials.

Synthesis and Spectroscopic Characterization

The synthesis of 4-Amino-5-nitrofurazan (ANF) is typically achieved through the controlled oxidation of 3,4-diaminofurazan (DAF). This transformation is a critical step in the production of many monofurazan-based energetic compounds.

Synthetic Pathway

A common and effective method for the synthesis of ANF involves the use of an oxidizing system composed of hydrogen peroxide (H₂O₂), sodium tungstate (Na₂WO₄), and methanesulfonic acid (CH₃SO₃H).[3] This approach allows for the selective oxidation of one of the amino groups in DAF to a nitro group.

Caption: Synthetic route to 4-Amino-5-nitrofurazan.

Experimental Protocol: Synthesis of 4-Amino-5-nitrofurazan (ANF) from 3,4-Diaminofurazan (DAF)

The following protocol is a generalized procedure based on the oxidation of DAF:

-

Reaction Setup: In a temperature-controlled reaction vessel, 3,4-diaminofurazan (DAF) is dissolved in methanesulfonic acid.

-

Catalyst Addition: A catalytic amount of sodium tungstate (Na₂WO₄) is added to the solution.

-

Oxidant Addition: Hydrogen peroxide (H₂O₂) is added dropwise to the reaction mixture while maintaining a constant temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the consumption of DAF and the formation of ANF.

-

Workup and Isolation: Upon completion, the reaction mixture is poured into ice water to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried under vacuum.

It is important to note that this reaction can also produce by-products, such as 3,3'-diamino-4,4'-azofuroxide (DAOAF), and the reaction conditions must be carefully controlled to maximize the yield of the desired ANF product.[3]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure of 4-Amino-5-nitrofurazan.

Infrared (IR) Spectroscopy: The IR spectrum of ANF is expected to exhibit characteristic absorption bands corresponding to its functional groups. These include:

-

N-H stretching vibrations of the amino group, typically in the range of 3300-3500 cm⁻¹.

-

Asymmetric and symmetric stretching vibrations of the nitro group, expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

Vibrations associated with the furazan ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely show a broad singlet for the amino protons. The chemical shift of this peak would be influenced by the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum is expected to show two distinct signals for the two carbon atoms in the furazan ring, with their chemical shifts influenced by the attached amino and nitro groups.

-

¹⁴N NMR or ¹⁵N NMR: Nitrogen NMR could provide valuable information about the electronic environment of the nitrogen atoms in the furazan ring, amino group, and nitro group.

Crystallographic Analysis

The single-crystal X-ray diffraction technique provides the most definitive information about the molecular structure of a compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although the specific crystal structure of 4-Amino-5-nitrofurazan is not publicly available, a detailed analysis of the closely related compound, 3-nitramino-4-nitrofurazan, offers significant insights into the structural characteristics of this class of molecules.[6]

Key Structural Features (based on analogs):

-

Planarity: The furazan ring is planar, a characteristic that contributes to the high density of these materials due to efficient crystal packing.[1][6]

-

Bond Lengths and Angles: The bond lengths and angles within the furazan ring are consistent with its aromatic character. The C-NO₂ and C-NH₂ bond lengths are also within the expected ranges.

-

Intramolecular Hydrogen Bonding: The presence of the amino and nitro groups in adjacent positions allows for the formation of intramolecular hydrogen bonds between a hydrogen atom of the amino group and an oxygen atom of the nitro group. This interaction contributes to the planarity and stability of the molecule.

-

Intermolecular Interactions: In the solid state, the molecules are held together by a network of intermolecular hydrogen bonds and other non-covalent interactions, leading to a high-density crystal lattice.[6]

| Parameter | Expected Value Range (based on analogs) | Reference |

| Furazan Ring C-C Bond Length | ~1.42-1.43 Å | [6] |

| Furazan Ring C-N Bond Lengths | ~1.30-1.35 Å | [6] |

| Furazan Ring N-O Bond Length | ~1.35-1.41 Å | [6] |

| C-NO₂ Bond Length | ~1.44-1.45 Å | [6] |

| N-O (nitro) Bond Lengths | ~1.21-1.23 Å | [6] |

Quantum Chemical Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and energetic properties of molecules like 4-Amino-5-nitrofurazan.[7][8] These computational methods provide insights that complement experimental data and aid in the rational design of new energetic materials.

Caption: Workflow for quantum chemical analysis of 4-Amino-5-nitrofurazan.

Key Insights from Quantum Chemical Calculations:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap generally suggests higher stability.[7]

-

Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecular surface. The positive and negative regions indicate the sites susceptible to nucleophilic and electrophilic attack, respectively. This information is crucial for understanding the intermolecular interactions and sensitivity of the energetic material.

-

Bond Dissociation Energies (BDEs): Calculations of BDEs can identify the weakest bonds in the molecule, providing insights into the initial steps of its thermal decomposition.

-

Heat of Formation (HOF): The HOF is a critical parameter for predicting the performance of an energetic material. Computational methods can provide reliable estimates of this value.[9]

Structure-Property Relationships

The molecular structure of 4-Amino-5-nitrofurazan directly influences its key properties as an energetic material.

-

Thermal Stability: The aromaticity of the furazan ring and the presence of intramolecular hydrogen bonding contribute to the thermal stability of the molecule.[2][10] The decomposition temperature is a critical parameter for the safe handling and application of energetic materials.

-

Density: The planar structure of the furazan ring and the potential for strong intermolecular hydrogen bonding lead to efficient crystal packing and, consequently, a high crystal density.[6] High density is a desirable characteristic for energetic materials as it correlates with higher detonation velocity and pressure.

-

Sensitivity: The sensitivity of an energetic material to external stimuli such as impact and friction is a crucial safety consideration. The electronic effects of the amino and nitro groups, as well as the intermolecular interactions in the crystal lattice, play a significant role in determining the sensitivity of 4-Amino-5-nitrofurazan. The amino group generally acts as a sensitivity-reducing group.

Conclusion

The molecular structure of 4-Amino-5-nitrofurazan is a prime example of how the strategic placement of functional groups on a stable heterocyclic core can lead to a molecule with significant energetic potential. The combination of a planar, aromatic furazan ring with an electron-donating amino group and an electron-withdrawing nitro group results in a compound with a unique balance of thermal stability, high density, and energetic performance. This in-depth guide has provided a comprehensive overview of its synthesis, spectroscopic and crystallographic features, and the insights gained from quantum chemical calculations. A thorough understanding of these structural aspects is paramount for the continued development of advanced and safer energetic materials.

References

-

Zhang, Q., Zhang, X., Zhang, L., Pang, S., & He, C. (2024). Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. The Journal of Organic Chemistry, 89(7), 4444–4452. [Link]

-

He, C., Imler, G. H., Parrish, D. A., & Shreeve, J. M. (2018). Energetic salts of 4-nitramino-3-(5-dinitromethyl-1,2,4-oxadiazolyl)-furazan: Powerful alliance towards good thermal stability and high performance. Journal of Materials Chemistry A, 6(34), 16833–16837. [Link]

-

Zhang, Q., Zhang, X., Zhang, L., Pang, S., & He, C. (2024). Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. PubMed. [Link]

-

Klapötke, T. M., & Stierstorfer, J. (2015). Crystal Structures of Furazanes. Crystals, 5(4), 418–433. [Link]

-

Galkina, I. V., et al. (2020). 5-Amino-Substituted Derivatives of 4-Nitrofurazane: Synthesis, Structure, and Biological Activity. Russian Journal of General Chemistry, 90(10), 2008-2015. [Link]

-

Tsyshevsky, R., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 27(24), 8871. [Link]

-

Wang, Y., et al. (2021). Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations. ACS Omega, 6(45), 30467–30475. [Link]

-

He, C., Imler, G. H., Parrish, D. A., & Shreeve, J. M. (2018). Energetic salts of 4-nitramino-3-(5-dinitromethyl-1,2,4-oxadiazolyl)-furazan: powerful alliance towards good thermal stability and high performance. Journal of Materials Chemistry A, 6(34), 16833-16837. [Link]

-

Pagoria, P., et al. (2010). 5,7-dinitro-benzo-furazan, F1, important decomposition product of 1. Propellants, Explosives, Pyrotechnics, 35(2), 154-159. [Link]

-

Williams, G. K. (2000). Structures and Chemistry of Amino and Nitro Furazans. Defense Technical Information Center. [Link]

-

Klenov, M. S., et al. (2020). General view of nitrofurazan 5 in a crystal; non-hydrogen atoms are represented by probability ellipsoids of atomic displacements (p = 50%). ResearchGate. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 133-149. [Link]

-

Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, 2014(2), M824. [Link]

-

Trudell, M. L., et al. (1998). Synthesis and structure of 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine. Journal of Heterocyclic Chemistry, 35(4), 823-827. [Link]

-

Klapötke, T. M., & Stierstorfer, J. (2012). 1H NMR and 13C NMR shifts of all compounds. ResearchGate. [Link]

-

Zhang, J., et al. (2015). Comparative DFT-D studies on structural and absorption properties of crystalline 3,3′-dinitroamino-4,4′-azoxyfurazan, 3,3′-dinitro-4,4′-azoxyfurazan, and 3,4-bis(3-nitrofurazan-4-yl)furoxan under high pressures. Canadian Journal of Physics, 93(9), 996-1003. [Link]

-

Neagoe, C. I., et al. (2021). Selected (1H) NMR and (13C) NMR and HMBC chemical shifts of 4a. ResearchGate. [Link]

-

PubChem. (n.d.). 3,4-Bis(3-nitrofurazan-4-yl)furoxan. PubChem. Retrieved from [Link]

-

Wei, H., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 846742. [Link]

-

Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Ghomri, R., et al. (2014). The X-ray structures of 4 and 5. ResearchGate. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (2020). The Royal Society of Chemistry. [Link]

-

Cholewiński, G., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2416. [Link]

-

D. V. Kroon, et al. (2020). Investigating 3,4-bis(3-nitrofurazan-4-yl)furoxan Detonation with a Rapidly Tuned Density Functional Tight Binding Model. OSTI.GOV. [Link]

-

Strelenko, Y. A., & Sheremetev, A. B. (2001). NMR spectroscopic study of 3-nitrofurazans. Russian Chemical Bulletin, 50(9), 1646-1651. [Link]

-

Wang, Y., et al. (2023). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 102, 1-6. [Link]

-

Polovyan, A. V., et al. (2013). DFT Study of Nitroxide Radicals. 1. Effects of Solvent on Structural and Electronic Characteristics of 4-Amino-2,2,5,5-tetramethyl-3-imidazoline-N-oxyl. The Journal of Physical Chemistry A, 117(30), 6513-6522. [Link]

-

Spectroscopic Characterization. (n.d.). Instituto de Nanociencia y Materiales de Aragón. Retrieved from [Link]

-

Zhang, J., et al. (2020). Study on Synthesis, Characterization and Properties of 3, 4-Bis (4'-nitrofurazano-3'-yl) furoxan. Chinese Journal of Energetic Materials, 28(1), 1-7. [Link]

-

Al-Masoudi, N. A., et al. (2022). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Scientific Reports, 12(1), 1-13. [Link]

-

PubChem. (n.d.). 4-amino-5-nitro-1H-pyridazin-6-one. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Chrysazin, 4-anilino-5-nitro. NIST WebBook. Retrieved from [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]

- 4. mdpi.com [mdpi.com]

- 5. Energetic salts of 4-nitramino-3-(5-dinitromethyl-1,2,4-oxadiazolyl)-furazan: powerful alliance towards good thermal stability and high performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine (ANF)

Introduction

4-Nitro-1,2,5-oxadiazol-3-amine, also known by its common synonym 3-Amino-4-nitrofurazan (ANF), is a heterocyclic compound of significant interest in the field of energetic materials.[1][2] Its molecular structure, featuring a stable furazan ring substituted with both an electron-donating amine group and a powerful electron-withdrawing nitro group, imparts a unique combination of high energy density and thermal stability.[1][3] ANF serves as a critical precursor and building block for the synthesis of more complex, high-performance energetic compounds, including azo- and azoxy-bridged furazan derivatives.[1][2] This guide provides a comprehensive overview of the principal synthesis pathway for ANF, detailing the underlying chemical rationale, step-by-step protocols, and critical safety considerations for researchers and professionals in drug development and materials science.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₂N₄O₃ | [1] |

| Molecular Weight | 130.06 g/mol | [1] |

| CAS Number | 66328-69-6 | [1] |

| Density | ~1.786 g/cm³ |[1] |

Primary Synthesis Pathway: Oxidation of 3,4-Diaminofurazan (DAF)

The most established and widely documented route to synthesizing 4-Nitro-1,2,5-oxadiazol-3-amine is a three-step process commencing from glyoxal.[2] This pathway is valued for its accessibility of starting materials and reproducible outcomes, culminating in the selective oxidation of an intermediate, 3,4-diaminofurazan (DAF).

Caption: Proposed reaction mechanism for the oxidation of DAF to ANF.

Experimental Protocol: Synthesis of ANF from DAF

CAUTION: This synthesis involves potent oxidizing agents and produces energetic materials. The reaction is highly exothermic and has been classified as a high-risk thermal runaway reaction. [4][5]All manipulations must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, face shields, and blast shields.

Materials and Equipment

-

3,4-Diaminofurazan (DAF)

-

Methanesulfonic acid (CH₃SO₃H, 98%) [4]* Hydrogen peroxide (H₂O₂, 30%) [6]* Sodium tungstate (Na₂WO₄) [6]* Dichloromethane (CH₂Cl₂)

-

Deionized water and ice

-

Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

-

Reaction calorimeter (RC1) for thermal hazard analysis is highly recommended [4][5]

Procedure

-

Reactor Setup: In a jacketed reactor set to 10°C, sequentially add 132 mL of 30% hydrogen peroxide and 10.9 g of sodium tungstate. [4]Begin vigorous stirring and heat the mixture to the target reaction temperature (e.g., 30°C). [4][6]2. Substrate Addition: In a separate beaker, prepare a solution of 6.6 g of DAF in 43 mL of methanesulfonic acid. [4]3. Controlled Reaction: Slowly add the DAF/methanesulfonic acid mixture to the reactor via an addition funnel at a controlled rate (e.g., 1 mL/min). [4]Constant monitoring of the internal temperature is critical to prevent thermal runaway.

-

Reaction Time: After the addition is complete, maintain stirring at the set temperature for 3.5 to 6 hours. [4][6]The optimal reaction time may vary based on temperature.

-

Work-up & Isolation:

-

Upon completion, carefully pour the reaction mixture into a large beaker containing ice water. This will quench the reaction and precipitate the solid products. [4] * Filter the resulting solids. The filter cake primarily consists of the by-product, 3,3'-diamino-4,4'-azoxyfurazan (DAOAF). [4] * Transfer the filtrate to a separatory funnel and extract multiple times with dichloromethane. [4] * Combine the organic phases and concentrate under reduced pressure to yield pale yellow crystals, which are primarily the desired 4-Nitro-1,2,5-oxadiazol-3-amine (ANF). [4]

-

Optimization and Yield

The yield of ANF is highly sensitive to reaction parameters. Orthogonal design studies have been conducted to determine optimal conditions. [6]

| Parameter | Optimized Value | Impact on Yield | Source |

|---|---|---|---|

| Reaction Temperature | 30°C | Higher temperatures may favor by-product formation. | [6] |

| Reaction Time | 6 hours | Sufficient time is needed for the final oxidation step. | [6] |

| Catalyst Ratio | 1:1 mole ratio (cocatalyst to DAF) | Ensures efficient activation of the oxidant. | [6] |

| Reported Yield | ~67% | Under optimized conditions. | [2]|

Alternative Synthesis Strategies

While the oxidation of DAF is the principal route, other methods have been reported, which may be suitable for specific applications or for the synthesis of related analogues.

-

Ammonolysis of Dinitro Compounds: This method involves the reaction of highly nitrated precursors, such as 4,4'-dinitro-3,3':4',3''-ter-1,2,5-oxadiazole, with ammonia in low-polarity solvents to introduce the amine group. [1][3]2. Partial Oxidation of Poly-amino Precursors: The partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) using hydrogen peroxide in concentrated sulfuric acid can also yield ANF derivatives. [3][7][8]

Conclusion

The synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine is a well-defined but challenging process that underscores the complexities of working with energetic materials. The primary pathway via the selective oxidation of 3,4-diaminofurazan offers a reliable method, provided that reaction conditions are meticulously controlled to maximize the yield of the desired product and mitigate the significant thermal hazards. A thorough understanding of the reaction mechanism, the role of each reagent, and the potential for by-product formation is essential for any researcher or organization aiming to produce or utilize this important energetic precursor.

References

- Smolecule. (2023, August 15). 4-Nitro-1,2,5-oxadiazol-3-amine.

- Benchchem. 4-Nitro-1,2,5-oxadiazol-3-amine | 66328-69-6.

- Li, J., et al. (2008). Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′- azofurazan.

- Chen, L., et al. (2025). Thermal Hazard Study on The Synthesis of 3-Amino-4- nitrofurazan. Chemical Engineering Transactions.

- Wu, X., et al. (2010). Synthesis of 3-amino-4-nitrofurazan by an improved method.

- Tsyshevsky, R., et al. (2023). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. MDPI.

- Chen, L., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan.

- Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole.

- Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. MDPI.

Sources

- 1. Buy 4-Nitro-1,2,5-oxadiazol-3-amine | 66328-69-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. cetjournal.it [cetjournal.it]

- 5. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Introduction: The Quest for Superior Energetic Materials

An In-depth Technical Guide to the Discovery and Synthesis of Furazan-Based Energetic Materials

For decades, the field of energetic materials has been dominated by conventional nitroaromatic and nitramine explosives such as TNT, RDX, and HMX.[1] While effective, the relentless pursuit of enhanced performance, greater stability, and improved safety has driven researchers to explore novel molecular architectures. Among the most promising candidates to emerge are compounds built upon the furazan (1,2,5-oxadiazole) and furoxan (1,2,5-oxadiazole-N-oxide) heterocyclic scaffolds.[2][3][4]

Furazan and furoxan-based materials offer a compelling combination of high crystal density, significant positive enthalpies of formation, and a favorable oxygen balance, which collectively contribute to superior detonation performance.[3][4] The inherent stability of the furazan ring and the diverse reactivity of its functionalized derivatives provide a versatile platform for designing next-generation explosives, propellants, and pyrotechnics.[2][5] This guide provides a technical overview of the foundational discoveries, key synthetic strategies, and landmark compounds that define the field of furazan-based energetic materials.

The Energetic Advantage of the Furazan and Furoxan Scaffolds

The utility of furazan and furoxan as building blocks, or "explosophores," stems directly from their chemical structure.[2][6] They are nitrogen-rich heterocycles containing N-O bonds, which store a significant amount of chemical energy. The key advantages include:

-

High Positive Heats of Formation: Furazan and furoxan possess high positive heats of formation (196.8 and 198.5 kJ/mol, respectively), contributing to a greater energy release upon decomposition.[2]

-

High Density: The planar structure of the furazan ring allows for efficient molecular packing, leading to high crystal densities (often exceeding 1.8 g/cm³), a critical factor for achieving high detonation pressures and velocities.[1]

-

Structural Versatility: The 3- and 4-positions of the furazan ring are readily functionalized, allowing for the introduction of various energetic groups (e.g., -NO₂, -N₃, -NHNO₂) or the construction of larger, polycyclic systems.[1][7]

-

Enhanced Performance: Theoretical and experimental studies have shown that replacing a nitro group with a furoxan moiety can increase a compound's density by 0.06–0.08 g/cm³ and its detonation velocity by over 300 m/s.[7][8]

Core Synthetic Strategies and Methodologies

The construction of complex furazan-based energetic materials relies on a toolbox of foundational chemical transformations. The choice of synthetic route is dictated by the desired final structure, balancing yield, safety, and the scalability of the process.

Diagram: General Synthetic Workflow

Caption: General workflow for the synthesis of furazan-based energetic materials.

Formation of the Furazan Ring

The most common pathway to the core furazan ring involves the dehydration and cyclization of a dioxime (glyoxime). A critical precursor in the field is 3,4-Diaminofurazan (DAF) , first synthesized by Coburn in 1968.[9] Its synthesis typically begins with the condensation of glyoxal and hydroxylamine to produce diaminoglyoxime, which is then cyclized to DAF, often by heating with an aqueous base in a pressure vessel.[9]

Functional Group Transformations

Once the furazan scaffold is formed, its energetic properties are enhanced through the addition of explosophoric functional groups.

-

Oxidation of Amino Groups: A primary method for increasing energy content is the oxidation of amino (-NH₂) groups to nitro (-NO₂) groups. A variety of potent oxidizing agents are employed. For instance, the oxidation of DAF can yield 3-amino-4-nitrofurazan (ANF) and subsequently 3,4-dinitrofurazan (DNF).[9] More efficient and modern oxidant systems, such as a mixture of hydrogen peroxide, sodium tungstate, and methanesulfonic acid (H₂O₂/CH₃SO₃H/Na₂WO₄), have been developed to improve yields and safety.[10]

-

N-Nitration: Amino groups can also be converted to nitramino (-NHNO₂) groups using nitrating agents like fuming nitric acid. This is a key step in producing compounds like 3,3'-dinitramino-4,4'-bifurazan (H₂DNABF).[2]

-

Building Poly-Furazan Architectures: A highly successful strategy involves linking multiple furazan or furoxan rings together. This can be achieved through:

-

Oxidative Coupling: Linking amino-furazan precursors to form azo (-N=N-) bridges, which can be further oxidized to azoxy (-N=N(O)-) bridges. The synthesis of 4,4'-dinitro-3,3'-azofurazan (DNAF) is a prime example.[2]

-

Dimerization of Nitrile Oxides: This method is crucial for creating furoxan-linked structures, such as in the synthesis of tandem trifuroxan compounds.[8]

-

Case Study 1: 3,4-Bis(4-nitrofurazan-3-yl)furoxan (DNTF)

DNTF (also known as BNFF) is a powerful melt-castable explosive, first developed in Russia.[11] Its combination of high performance, relatively low melting point (109-110°C), and good thermal stability makes it a promising replacement for TNT in certain applications.[2][11][12]

Synthesis of DNTF

The synthesis of DNTF is a multi-step process that exemplifies many of the core strategies discussed. A representative pathway starts from 3-amino-4-cyanofurazan.[8]

Caption: Simplified synthetic pathway for DNTF.

Experimental Protocol: Synthesis of DNTF (Conceptual Outline)

This protocol is a conceptual summary based on established literature and should be performed only by trained professionals in a suitable laboratory environment.

-

Step 1: Cyano Group Transformation & Diazotization: The starting material, 3-amino-4-cyanofurazan, undergoes reactions to convert the cyano group and form a reactive diazonium intermediate.[8]

-

Step 2: Intermolecular Cyclization: The intermediate is induced to dimerize, forming a central furoxan ring that links two furazan moieties. This step is a critical C-C bond-forming reaction that creates the trifurazan backbone.[8]

-

Step 3: Oxidation: The two terminal amino groups on the furazan rings of the precursor molecule are oxidized to nitro groups. This is typically achieved using a strong oxidizing mixture, such as hydrogen peroxide in sulfuric acid, to yield the final DNTF product.[8][12] The crude product is then purified, often by recrystallization, to obtain the final high-purity material.

Case Study 2: Azo- and Azoxy-Linked Furazans (DNAF and DNAzF)

Linking two furazan rings with an azo (-N=N-) or azoxy (-N=N(O)-) bridge is another effective strategy for creating high-density, high-performance materials. 4,4'-Dinitro-3,3'-azofurazan (DNAF) and 4,4'-dinitro-3,3'-azoxyfurazan (DNAzF) are prominent examples.[2]

Experimental Protocol: Synthesis of DNAzF (Conceptual Outline)

-

Step 1: Synthesis of Precursor: The synthesis often begins with 3,3'-diamino-4,4'-azofurazan (DAAF).[2]

-

Step 2: Oxidation: DAAF is subjected to strong oxidation using agents like hydrogen peroxide solutions or potassium peroxomonosulfate (Oxone).[2][13][14] This powerful oxidation achieves two transformations simultaneously: the two amino groups are converted to nitro groups, and the central azo bridge is oxidized to an azoxy bridge, yielding DNAzF.[2] The rationale for using such strong oxidants is the necessity of overcoming the electron-deficient nature of the precursor to achieve complete oxidation.

Performance and Properties

The primary motivation for developing furazan-based compounds is their exceptional energetic performance, often surpassing that of traditional explosives.

Table 1: Comparison of Energetic Material Properties

| Compound | Abbreviation | Density (g/cm³) | Melting Point (°C) | Detonation Velocity (m/s) |

| 2,4,6-Trinitrotoluene | TNT | 1.65 | 80 | 6,900 |

| Cyclotrimethylenetrinitramine | RDX | 1.82 | 204 | 8,750 |

| Cyclotetramethylenetetranitramine | HMX | 1.91 | 286 | 9,100 |

| 3,4-Bis(4-nitrofurazan-3-yl)furoxan | DNTF | 1.937[12] | 110[12] | 8,930[12] |

| 3,3'-Dinitro-4,4'-bisfuroxan | - | 2.007[2] | - | ~9,100 (Calculated) |

| 3,3′-Dinitroamino-4,4′-azoxyfurazan | - | 1.96[13][14] | 145 (decomp.) | 9,490 (Calculated)[13][14] |

| 3,4-bis(3-fluorodinitromethylfuroxan-4-yl)furoxan | - | - | - | 9,509 (Calculated)[8] |

Note: Performance values can vary based on the measurement method and crystal packing.

Future Outlook

The discovery of furazan-based energetic materials has fundamentally advanced the field. Current and future research continues to build on this foundation, with several key areas of focus:

-

High-Energy, Low-Sensitivity Materials: A major goal is to balance high performance with reduced sensitivity to shock, friction, and impact. This involves creating complex, cage-like, or tricyclic structures that enhance crystal lattice stability through extensive hydrogen bonding or π–π stacking.[15]

-

Hybrid Systems: Researchers are creating hybrid molecules that incorporate furazan rings with other energetic heterocycles like tetrazoles, triazoles, and isoxazoles to fine-tune properties like energy output, stability, and oxygen balance.[7][8]

-

Green Energetics: There is a growing emphasis on developing environmentally benign energetic materials that produce primarily nitrogen gas (N₂) upon decomposition, reducing harmful byproducts. The high nitrogen content of furazan compounds makes them ideal candidates for this effort.[16]

-

Novel Synthetic Routes: The development of more efficient, safer, and lower-cost synthetic pathways, potentially using flow chemistry or greener reagents, remains a critical objective.[13][14]

The continued exploration of furazan and furoxan chemistry promises to yield a new generation of energetic materials with precisely tailored properties, meeting the increasingly demanding requirements of both civilian and defense applications.

References

-

Ma, L., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. Available at: [Link]

-

Zhang, J., et al. (2020). Energetic materials based on poly furazan and furoxan structures. Chinese Chemical Letters, 31(9), 2375-2394. Available at: [Link]

-

ResearchGate. (n.d.). Energetic materials based on poly furazan and furoxan structures | Request PDF. Available at: [Link]

-

Wang, J.-H., et al. (2024). Furazan and Furoxan—A Promising Building Block for Energetic Materials. Propellants, Explosives, Pyrotechnics. Available at: [Link]

-

Chinese Journal of Energetic Materials. (2022). Synthetic Progress of Furazan based Polycyclic Energetic Compounds. Available at: [Link]

-

Elsevier. (2020). Energetic materials based on poly furazan and furoxan structures. Chinese Chemical Letters. Available at: [Link]

-

Ma, L., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. Available at: [Link]

-

Wang, X., et al. (2021). Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Study on Synthesis, Characterization and Properties of 3, 4-Bis (4'-nitrofurazano-3'-yl) furoxan | Request PDF. Available at: [Link]

-

Wallace, R., & Smith, M. (2002). A review of energetic materials synthesis. Thermochimica Acta. Available at: [Link]

-

Zhang, J., et al. (2020). Energetic materials based on poly furazan and furoxan structures. Chinese Chemical Letters. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′-azofurazan. Available at: [Link]

-

Stepanov, A.I., et al. (2014). 3,4-Bis(4′-nitrofurazan-3′-yl)furoxan: a Melt Cast Powerful Explosive and a Valuable Building Block in 1,2,5-Oxadiazole Chemistry. Central European Journal of Energetic Materials. Available at: [Link]

-

Liu, Z., et al. (2025). Synthesis of High-Energy, Low-Sensitivity Furazan Tricyclic Energetic Compounds via a Three-Step Reaction. Organic Letters. Available at: [Link]

-

Yin, P., et al. (2014). Dinitroamino-4,4′-azoxyfurazan and Its Derivatives: An Assembly of Diverse N–O Building Blocks for High-Performance Energetic Materials. Journal of the American Chemical Society. Available at: [Link]

-

Yin, P., et al. (2014). Dinitroamino-4,4'-azoxyfurazan and its derivatives: an assembly of diverse N-O building blocks for high-performance energetic materials. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and properties of high energetic compound 3,3'-dinitro-4,4'- azofuroxan | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). 3,4-Bis(4 '-nitrofurazan-3 '-yl)furoxan: a Melt Cast Powerful Explosive and a Valuable Building Block in 1,2,5-Oxadiazole Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Energetic materials based on poly furazan and furoxan structures [html.rhhz.net]

- 3. researchgate.net [researchgate.net]

- 4. Energetic materials based on poly furazan and furoxan structures - Beijing Institute of Technology [pure.bit.edu.cn]

- 5. Synthetic Progress of Furazan based Polycyclic Energetic Compounds [energetic-materials.org.cn]

- 6. Energetic materials based on poly furazan and furoxan structures [ccspublishing.org.cn]

- 7. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]

- 8. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry-chemists.com [chemistry-chemists.com]

- 10. researchgate.net [researchgate.net]

- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 3,3'-Dinitroamino-4,4'-azoxyfurazan and its derivatives: an assembly of diverse N-O building blocks for high-performance energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Decomposition Mechanism of 4-Nitro-1,2,5-oxadiazol-3-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-nitrofurazan (ANF), is a heterocyclic energetic compound of significant interest due to its thermal stability and potential applications. A thorough understanding of its decomposition mechanism is paramount for predicting its stability, performance, and safety profile. This technical guide provides a comprehensive analysis of the core decomposition pathways of 4-Nitro-1,2,5-oxadiazol-3-amine, drawing upon theoretical calculations and experimental data from analogous compounds. The primary initiation steps, subsequent intermediate reactions, and final decomposition products are elucidated to provide a foundational understanding for professionals in the fields of energetic materials and medicinal chemistry.

Introduction to 4-Nitro-1,2,5-oxadiazol-3-amine

4-Nitro-1,2,5-oxadiazol-3-amine (NTOA) is a prominent member of the furazan family of energetic materials.[1] Its molecular structure, characterized by a 1,2,5-oxadiazole ring substituted with a nitro (-NO₂) and an amino (-NH₂) group, imparts a unique combination of high energy content and relative stability.[2] The presence of the nitro group serves as the primary energetic driver, capable of rapid decomposition and significant energy release.[2] The amino group, conversely, can influence the compound's stability and sensitivity through hydrogen bonding and by participating in decomposition reactions.[2] A comprehensive understanding of the decomposition mechanism is crucial for the safe handling, storage, and application of NTOA and its derivatives.

Core Decomposition Mechanisms: A Multi-Pathway Approach

The decomposition of 4-Nitro-1,2,5-oxadiazol-3-amine is a complex process that can be initiated through several competing pathways, primarily driven by thermal energy. The initial step is critical as it dictates the subsequent reaction cascade and the overall decomposition rate. Based on computational studies of similar nitro-amino heterocyclic compounds, two primary initiation mechanisms are proposed: C-NO₂ Bond Homolysis and Furazan Ring Opening .

Pathway A: C-NO₂ Bond Homolysis

The cleavage of the carbon-nitro bond is a common initial step in the decomposition of many nitroaromatic and nitroheterocyclic energetic materials.[3] This homolytic cleavage results in the formation of a furazanyl radical and a nitrogen dioxide radical (•NO₂).

Caption: Initial C-NO₂ bond homolysis in NTOA.

This initiation step is energetically demanding, and its favorability is dependent on the C-NO₂ bond dissociation energy (BDE). The liberated •NO₂ is a highly reactive species that can subsequently abstract hydrogen atoms from the amino group or attack the furazan ring, leading to a cascade of secondary reactions. These reactions are highly exothermic and contribute significantly to the propagation of the decomposition.

Pathway B: Furazan Ring Opening

Computational studies on analogous 1,2,5-oxadiazole-2-oxides suggest that ring opening is a viable and often competitive decomposition pathway.[4] In the case of NTOA, thermal activation can induce the cleavage of the N-O bond within the furazan ring, leading to the formation of a transient, high-energy diradical intermediate.

Caption: Furazan ring opening decomposition pathway.

This ring-opened intermediate is highly unstable and will rapidly undergo further fragmentation and rearrangement to yield smaller, more stable molecules. This pathway is particularly significant as it directly leads to the breakdown of the heterocyclic core structure.

Secondary Reactions and Final Decomposition Products

Regardless of the initial decomposition step, a complex network of secondary reactions ensues, ultimately leading to the formation of stable gaseous products. The highly reactive intermediates and radicals generated in the primary steps will interact with each other and with undegraded NTOA molecules.

Key secondary reactions include:

-

Hydrogen Abstraction: The highly reactive •NO₂ and other radical species will readily abstract hydrogen atoms from the amino group, leading to the formation of HNO₂ and a furazanyl-amino radical.

-

Radical Recombination and Propagation: The various radical species will recombine or react with other molecules, propagating the decomposition chain reaction.

-

Oxidation-Reduction Reactions: The nitro group and its byproducts act as strong oxidizing agents, while the amino group and the carbon backbone can be oxidized.

The final decomposition products are typically small, stable gaseous molecules. Based on the elemental composition of NTOA (C₂H₂N₄O₃), the expected final products include:

| Product | Chemical Formula |

| Nitrogen | N₂ |

| Carbon Dioxide | CO₂ |

| Carbon Monoxide | CO |

| Water | H₂O |

| Nitrous Oxide | N₂O |

The relative abundance of these products will depend on the specific decomposition conditions, such as temperature and pressure.

Factors Influencing Decomposition

The stability and decomposition kinetics of 4-Nitro-1,2,5-oxadiazol-3-amine are influenced by several factors:

-

Temperature: As an endothermic process, the rate of decomposition increases exponentially with temperature.

-

Heating Rate: Higher heating rates can lead to a more rapid and energetic decomposition.

-

Presence of Catalysts or Impurities: Certain metals or other compounds can catalyze the decomposition, lowering the activation energy and increasing the decomposition rate.

-

Physical State: Decomposition in the solid state can differ from that in the molten or solution phase due to intermolecular interactions and confinement effects.

Experimental Protocols for Studying Decomposition

A multi-faceted experimental approach is necessary to fully characterize the decomposition mechanism of NTOA.

Thermal Analysis

Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 1-2 mg of 4-Nitro-1,2,5-oxadiazol-3-amine into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan in the DSC/TGA instrument.

-

Experimental Conditions: Heat the sample from ambient temperature to 400°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis:

-

From the DSC curve, determine the onset temperature of decomposition and the peak exothermic temperature.

-

From the TGA curve, determine the temperature at which mass loss begins and the percentage of mass loss at different stages.

-

Use model-free kinetics methods (e.g., Kissinger, Ozawa-Flynn-Wall) to calculate the activation energy of decomposition from the data obtained at different heating rates.

-

Caption: Workflow for thermal analysis of NTOA.

Evolved Gas Analysis

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Sample Preparation: Place a small, accurately weighed amount of 4-Nitro-1,2,5-oxadiazol-3-amine into a pyrolysis sample cup.

-

Instrument Setup: Insert the sample cup into the pyrolyzer, which is coupled to a GC-MS system.

-

Pyrolysis: Rapidly heat the sample to a set decomposition temperature (e.g., 300°C) in an inert atmosphere.

-

GC Separation: The volatile decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries.

Conclusion

The decomposition of 4-Nitro-1,2,5-oxadiazol-3-amine is a complex process initiated primarily by C-NO₂ bond homolysis and furazan ring opening. These initial steps generate highly reactive intermediates that drive a cascade of secondary reactions, ultimately leading to the formation of stable gaseous products such as N₂, CO₂, CO, and H₂O. A thorough understanding of these mechanisms, supported by robust experimental and computational data, is essential for the safe and effective application of this and other related energetic materials. Further dedicated studies on NTOA are warranted to refine the proposed mechanisms and provide more precise kinetic data.

References

- Chen, L., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360.

- Fedorov, A. I., et al. (2021). [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans. RSC Advances, 11(49), 30867-30874.

- Gao, Y., et al. (2023). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 100.

- Krasnov, V. P., et al. (2021). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2021(4), M1296.

- Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, 2014(2), M824.

- Shastin, A. V., et al. (2021). Synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans.

- Türker, L. (2020). 3(4)-Amino-4(3)-nitro-1,2,5-oxadiazole-2-oxides and their Ring-opened Isomers-A DFT Treatment. Earthline Journal of Chemical Sciences, 3(1), 123-143.

- Wang, R., et al. (2021). Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. ACS Omega, 6(49), 33470-33481.

- Zelenin, A. K., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2021(3), M1267.

Sources

Unveiling the Bio-Potential of 4-Nitro-1,2,5-oxadiazol-3-amine: A Technical Guide for Preclinical Investigation

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of 4-Nitro-1,2,5-oxadiazol-3-amine, a heterocyclic compound with structural motifs suggestive of significant pharmacological promise. While direct biological data on this specific molecule is nascent, this document synthesizes information from structurally related nitroaromatic and oxadiazole-containing compounds to postulate its potential as an antimicrobial and anticancer agent. We present a comprehensive overview of its chemical characteristics, hypothesized mechanisms of action, and detailed, field-proven protocols for the systematic in vitro evaluation of its cytotoxic and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of novel therapeutic entities.

Introduction: The Scientific Rationale

4-Nitro-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-nitrofurazan, is a five-membered heterocyclic compound featuring both a nitro (-NO₂) and an amine (-NH₂) group on a 1,2,5-oxadiazole (furazan) ring.[1][2][3] Historically, research on this molecule has predominantly focused on its energetic properties.[3][4] However, the confluence of its structural features—the nitro group and the oxadiazole core—positions it as a compelling candidate for biological investigation.

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of FDA-approved drugs incorporating these scaffolds.[5] The 1,2,5-oxadiazole ring, a subclass of oxadiazoles, and its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial and anticancer effects.[5][6][7] Furthermore, the nitroaromatic moiety is a well-established pharmacophore, particularly in the realm of antimicrobial and anticancer drug design, often acting as a prodrug that is activated under specific physiological conditions.[8]

This guide, therefore, aims to bridge the existing knowledge gap by providing a structured and scientifically rigorous framework for the initial biological characterization of 4-Nitro-1,2,5-oxadiazol-3-amine.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the molecule's characteristics is paramount for its biological evaluation.

| Property | Value |

| IUPAC Name | 4-nitro-1,2,5-oxadiazol-3-amine |

| Synonyms | 3-Amino-4-nitrofurazan, 4-Amino-5-nitrofurazane |

| CAS Number | 66328-69-6 |

| Molecular Formula | C₂H₂N₄O₃ |

| Molecular Weight | 130.06 g/mol |

Table 1: Key Physicochemical Properties of 4-Nitro-1,2,5-oxadiazol-3-amine.[1][9]

The synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine has been documented through various chemical pathways, often involving the cyclization of precursor nitriles or amidoximes.[2] A notable method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid.[2]

Postulated Biological Activities and Mechanisms of Action

Based on the extensive literature on related compounds, we hypothesize two primary avenues of biological activity for 4-Nitro-1,2,5-oxadiazol-3-amine: antimicrobial and anticancer effects.

Potential Antimicrobial Activity

The nitro-substituted 1,2,5-oxadiazole framework is a key feature in several known antimicrobial agents. The mechanism of action for many nitroaromatic antimicrobials, such as nitrofurazone, involves the enzymatic reduction of the nitro group within the microbial cell.[10][11] This bioactivation process generates highly reactive nitroso and hydroxylamine intermediates that can induce significant cellular damage.[12]

Hypothesized Antimicrobial Mechanism:

-

Cellular Uptake: The compound is predicted to passively diffuse across the microbial cell membrane.

-

Reductive Activation: Inside the microorganism, nitroreductases—enzymes prevalent in many bacteria but absent in mammals—are expected to reduce the nitro group of 4-Nitro-1,2,5-oxadiazol-3-amine.[12][13]

-

Generation of Reactive Intermediates: This reduction likely produces a cascade of reactive nitrogen species.

-

Macromolecular Damage: These reactive intermediates can then covalently modify and damage critical macromolecules, including DNA, RNA, and proteins, leading to the inhibition of essential cellular processes and ultimately, cell death.[10]

Potential Anticancer Activity

The anticancer potential of nitroaromatic compounds is an active area of research. Similar to their antimicrobial mechanism, the selective reduction of the nitro group in the hypoxic (low oxygen) microenvironment of solid tumors can lead to the localized release of cytotoxic agents. Furthermore, oxadiazole derivatives have been extensively investigated as anticancer agents, with some demonstrating potent activity against various cancer cell lines.[14][15][16][17][18] Studies on nitrobenzofurazan derivatives have shown they can induce apoptosis through both intrinsic and extrinsic pathways.[8]

Hypothesized Anticancer Mechanism:

-

Hypoxia-Selective Activation: In the low-oxygen environment characteristic of many solid tumors, the nitro group can be reduced by cellular reductases.

-

Induction of Oxidative Stress: The resulting reactive intermediates can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress.

-

DNA Damage and Apoptosis Induction: The generated reactive species can cause DNA damage, triggering cell cycle arrest and activating apoptotic pathways. This may involve the upregulation of pro-apoptotic proteins like BAX and p53, and the activation of caspases.[8]

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a systematic in vitro screening approach is recommended.

In Vitro Cytotoxicity Assessment

The initial step is to determine the compound's cytotoxic profile against a panel of human cancer cell lines and a non-cancerous control cell line to assess for selectivity.

-

Cancer Cell Lines: A diverse panel is recommended, for instance:

-

MCF-7 (Breast adenocarcinoma)

-

A549 (Lung carcinoma)

-

HeLa (Cervical adenocarcinoma)

-

HCT116 (Colorectal carcinoma)

-

-

Non-Cancerous Control:

-

HEK293 (Human embryonic kidney cells) or primary fibroblasts.

-

All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 4-Nitro-1,2,5-oxadiazol-3-amine in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate the plates for the desired time period (e.g., 24 or 48 hours).

-

Supernatant Collection: After incubation, carefully collect an aliquot of the cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).

Workflow for In Vitro Cytotoxicity Screening

A flowchart of the in vitro cytotoxicity screening process.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Gram-positive Bacteria:

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Bacillus subtilis (e.g., ATCC 6633)

-

-

Gram-negative Bacteria:

-

Escherichia coli (e.g., ATCC 25922)

-

Pseudomonas aeruginosa (e.g., ATCC 27853)

-

-

Fungi:

-

Candida albicans (e.g., ATCC 90028)

-

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Grow microbial cultures overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of 4-Nitro-1,2,5-oxadiazol-3-amine in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial suspension to each well.

-